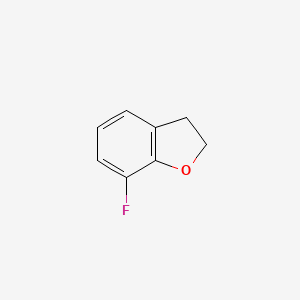

7-Fluoro-2,3-dihydrobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7FO |

|---|---|

Molecular Weight |

138.14 g/mol |

IUPAC Name |

7-fluoro-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2 |

InChI Key |

XLEBMLLEWBPUAT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=CC=C2F |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Derivatization Pathways of the 7 Fluoro 2,3 Dihydrobenzofuran Scaffold

Reactivity of the Fluorine Atom at the 7-Position in 2,3-Dihydrobenzofuran (B1216630)

The fluorine atom at the 7-position of the 2,3-dihydrobenzofuran ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. This is attributed to the electron-donating nature of the adjacent oxygen atom within the dihydrobenzofuran ring system, which increases the electron density of the benzene (B151609) ring and thus disfavors nucleophilic attack.

However, under specific conditions, such as the presence of a strong electron-withdrawing group on the aromatic ring or the use of highly reactive nucleophiles in polar aprotic solvents at elevated temperatures, the fluorine atom can be displaced. While specific examples for 7-fluoro-2,3-dihydrobenzofuran are not extensively documented in publicly available literature, the general principles of SNAr on fluoroarenes can be applied. For instance, reactions with strong nucleophiles like alkoxides or amines would be expected to proceed under forcing conditions.

It is important to note that the fluorine atom can act as a directing group in electrophilic aromatic substitution and ortho-metalation reactions, influencing the regioselectivity of these transformations.

Regioselective Functionalization of the 2,3-Dihydrobenzofuran Ring System

The functionalization of the this compound scaffold can be directed to either the dihydrofuran moiety or the benzene ring, allowing for the synthesis of a wide range of derivatives.

Substitutions at the Dihydrofuran Moiety (C-2, C-3)

The C-2 and C-3 positions of the dihydrofuran ring are amenable to various substitution reactions. The introduction of substituents at these positions can significantly impact the biological activity and physical properties of the resulting molecules.

Table 1: Examples of Substitutions at the Dihydrofuran Moiety

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Asymmetric Epoxidation/Ring Opening | Sharpless asymmetric epoxidation followed by microwave-assisted ring-opening with amines. | 3-Amino-2,3-dihydrobenzofuran derivatives | nih.gov |

| Rhodium-catalyzed C-H Insertion | Fluoroalkyl N-triftosylhydrazones, Rhodium catalyst. | 2,3-disubstituted dihydrobenzofurans | libretexts.org |

Modifications on the Benzene Ring (e.g., C-4, C-5, C-6)

The benzene ring of this compound can be functionalized through electrophilic aromatic substitution or directed metalation reactions. The fluorine atom and the dihydrofuran ring influence the regioselectivity of these reactions. The fluorine atom is an ortho, para-director for electrophilic substitution, while the oxygen of the dihydrofuran ring is also an activating ortho, para-directing group. This can lead to complex mixtures of products, and careful control of reaction conditions is necessary to achieve regioselectivity.

Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of the benzene ring. nih.govwikipedia.org The ether oxygen of the dihydrofuran ring can act as a directing group, facilitating lithiation at the adjacent C-6 position. The fluorine atom itself is also a known, albeit weaker, directing group for ortho-metalation. nih.gov

Table 2: Potential Regioselective Functionalization of the Benzene Ring

| Position | Reaction Type | Potential Reagents and Conditions | Expected Product |

|---|---|---|---|

| C-6 | Directed ortho-Metalation | n-BuLi or s-BuLi/TMEDA, then electrophile (e.g., I2, CO2, aldehydes) | 6-Substituted-7-fluoro-2,3-dihydrobenzofuran |

Diversification Strategies for Constructing Complex Molecular Architectures Bearing the this compound Core

The functionalized this compound scaffold can serve as a versatile building block for the synthesis of more complex molecules. Cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are particularly useful for this purpose. These reactions typically require the prior introduction of a halide (e.g., bromine or iodine) or a boronic acid/ester functionality onto the aromatic ring.

For instance, a bromo-substituted this compound derivative could be synthesized and then subjected to palladium-catalyzed cross-coupling reactions to introduce various aryl, heteroaryl, or alkynyl groups. google.commdpi.comorganic-chemistry.orgorganic-chemistry.org

Ring-Opening and Rearrangement Reactions of the this compound System

The dihydrofuran ring of the this compound system can undergo ring-opening reactions under certain conditions. Lewis acid-catalyzed ring-opening has been reported for related dihydrobenzofuran acetals, leading to the formation of functionalized carbazoles. nih.govmdpi.comnsf.govresearchgate.net While specific studies on the 7-fluoro derivative are limited, similar reactivity can be anticipated. For example, treatment with a Lewis acid in the presence of a nucleophile could lead to the cleavage of the C-O bond and the formation of a 2-(2-hydroxyethyl)phenol derivative.

Rearrangement reactions of the dihydrobenzofuran scaffold have also been documented. For instance, a chalcone (B49325) rearrangement strategy has been used to synthesize 3-formylbenzofurans from 2,3-dihydrobenzofuran intermediates. nih.gov Photochemical rearrangements, such as the photo-Favorskii rearrangement observed in fluorinated p-hydroxyphenacyl derivatives, could also be a potential pathway for the rearrangement of suitably substituted 7-fluoro-2,3-dihydrobenzofurans. nih.gov

Computational and Theoretical Approaches in the Study of 7 Fluoro 2,3 Dihydrobenzofuran

Quantum Chemical Calculations and Molecular Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the equilibrium geometry and electronic structure of a molecule. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy.

For 7-Fluoro-2,3-dihydrobenzofuran, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry. This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. The fluorine atom at the C7 position influences the electronic distribution and geometry of the benzofuran (B130515) ring system. DFT calculations can precisely quantify these electronic effects, such as the polarization of the C-F bond and its impact on the aromatic ring.

A detailed structural analysis would reveal the planarity of the benzene (B151609) ring fused to the nearly planar dihydrofuran ring. The results of such a hypothetical DFT geometry optimization are illustrated in the tables below.

Table 1: Hypothetical Optimized Geometric Parameters (Bond Lengths) for this compound Calculated via DFT/B3LYP.

| Bond | Bond Length (Å) |

|---|---|

| C7-F | 1.358 |

| O1-C2 | 1.435 |

| C2-C3 | 1.542 |

| C3-C3a | 1.510 |

| C3a-C7a | 1.395 |

Table 2: Hypothetical Optimized Geometric Parameters (Bond Angles) for this compound Calculated via DFT/B3LYP.

| Atoms | Bond Angle (°) |

|---|---|

| F-C7-C6 | 118.5 |

| O1-C2-C3 | 106.2 |

| C2-C3-C3a | 104.8 |

| C3-C3a-C7a | 110.5 |

Conformational Analysis and Molecular Dynamics Simulations

The five-membered dihydrofuran ring in this compound is not perfectly planar and can adopt different conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. For this molecule, the dihydrofuran ring can exist in "envelope" or "twisted" conformations, where one or two atoms deviate from the plane of the others.

Computational methods can map the potential energy surface by systematically changing key dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers that separate them.

Molecular Dynamics (MD) simulations could further explore the conformational landscape by simulating the atomic motions over time. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the flexibility of the dihydrofuran ring and the preferred conformations at a given temperature. Such simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its interactions in a biological or chemical system.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. semanticscholar.org

For this compound, DFT calculations can provide precise energies and visualizations of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom, while the LUMO would likely be distributed across the aromatic system's antibonding orbitals. The fluorine substituent, being highly electronegative, would lower the energy of both the HOMO and LUMO compared to the non-fluorinated parent compound.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated via DFT/B3LYP.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 5.87 |

These values can be used to calculate various chemical reactivity descriptors, such as chemical hardness, potential, and electrophilicity, providing a quantitative measure of the molecule's reactivity profile.

Mechanistic Insights from Computational Modeling of Reactions Involving this compound

Computational modeling is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. This approach can be applied to understand the synthesis of this compound or its subsequent reactions.

For instance, one synthetic route to dihydrobenzofurans involves the intramolecular cyclization of a suitably substituted phenol. A computational study of this reaction for the 7-fluoro derivative would involve locating the transition state structure for the ring-closing step. nih.gov Calculating the activation energy (the energy difference between the reactant and the transition state) would provide insight into the reaction kinetics.

Furthermore, computational modeling can explain regioselectivity and stereoselectivity in reactions. For electrophilic aromatic substitution on the this compound ring, calculations could predict the most likely site of attack by modeling the stability of the intermediate carbocations (sigma complexes) formed during the reaction. This provides a theoretical rationale for the observed product distribution, guiding synthetic efforts.

Preclinical Pharmacological and Biological Investigations of 7 Fluoro 2,3 Dihydrobenzofuran Derivatives

The 7-Fluoro-2,3-dihydrobenzofuran Scaffold as a Ligand for Biological Targets

The 2,3-dihydrobenzofuran (B1216630) scaffold, a heterocyclic motif, is a core component in numerous biologically active natural and synthetic compounds. acs.org Its structural rigidity and potential for diverse substitutions make it an attractive framework for developing ligands that can interact with various biological targets. The introduction of a fluorine atom at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and selectivity.

Derivatives of 2,3-dihydrobenzofuran have been investigated for their potential to modulate the activity of various enzymes and receptors. acs.orgnih.gov These scaffolds are well-suited for inclusion in screening collections for drug discovery, and their robust chemistry allows for post-screening medicinal chemistry to elucidate structure-activity relationships. acs.org

Enzymatic Inhibition Profiles of this compound Analogues

Novel substituted 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.gov A structure-based design approach led to the identification of 2,3-dihydrobenzofuran-7-carboxamide as a lead compound with an IC₅₀ of 9.45 μM. nih.govresearchgate.net

Further modifications, such as the introduction of a fluoro group at the 5-position of the 2,3-dihydrobenzofuran-7-carboxamide, have been explored to enhance potency. nih.gov This was based on crystallographic data suggesting that small substituents are well-tolerated at this position. nih.gov The synthesis of 5-fluoro-2,3-dihydrobenzofuran-7-carboxamide was achieved through a novel synthetic route. nih.gov

Substituted benzylidene derivatives at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold were found to be particularly potent. nih.gov For instance, the 3',4'-dihydroxybenzylidene derivative showed a 30-fold improvement in potency with an IC₅₀ of 0.531 μM. nih.govresearchgate.net Attaching various heterocycles to the benzylidene moiety resulted in a significant enhancement of PARP-1 inhibition, with IC₅₀ values ranging from 0.718 to 0.079 μM. nih.govresearchgate.net One such compound demonstrated selective cytotoxicity in BRCA2-deficient cells. nih.gov Crystal structures of several inhibitors bound to a multidomain PARP-1 structure have provided valuable insights for the further development of these compounds. nih.gov

Table 1: PARP-1 Inhibition by 2,3-dihydrobenzofuran Derivatives

| Compound | Scaffold | Modification | IC₅₀ (µM) |

| 3 | DHBF-7-carboxamide | - | 9.45 nih.govresearchgate.net |

| 36 | DHBF-3-one-7-carboxamide | - | 16.2 nih.govresearchgate.net |

| 58 | DHBF-3-one-7-carboxamide | 3',4'-dihydroxybenzylidene at 2-position | 0.531 nih.govresearchgate.net |

| 66-68, 70, 72, 73 | DHBF-3-one-7-carboxamide | Heterocycles on benzylidene moiety | 0.079 - 0.718 nih.govresearchgate.net |

DHBF: 2,3-dihydrobenzofuran

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of biogenic amines in the central nervous system and is a target for the treatment of neurodegenerative diseases like Alzheimer's. mdpi.com Research has shown that benzofuran (B130515) and benzothiophene (B83047) structures can mimic the structures of known MAO-B inhibitors. mdpi.com

A series of new benzofuran/benzothiophene derivatives were synthesized and evaluated for their in vitro MAO inhibitory activity. mdpi.com Several of these synthesized compounds showed selective and potent inhibition of the MAO-B enzyme. mdpi.com Specifically, derivatives bearing a benzofuran ring with a methoxyethyl moiety were among the most effective, with IC₅₀ values as low as 0.042 ± 0.002 µM. mdpi.com These findings highlight the potential of the benzofuran scaffold in designing novel and selective MAO-B inhibitors. mdpi.com

Certain derivatives of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), with selectivity for the COX-2 isoform. nih.gov These compounds, particularly those with a 5-keto-substitution, have demonstrated anti-inflammatory and analgesic properties. nih.gov Further studies have shown that various functional groups, including amides, amidines, ureas, and heterocycles, at the 5-position can also yield active dual COX/5-LOX inhibitors, some with up to 33-fold selectivity for COX-2. nih.gov

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. nih.gov There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.gov While direct studies on this compound's effect on NOS are limited, the modulation of NO production is a key area of pharmacological research. nih.gov For instance, iNOS is induced during inflammatory responses and produces large amounts of NO as part of the immune defense. nih.gov Inhibiting the overproduction of NO by iNOS is a therapeutic strategy for inflammatory conditions. nih.gov

Receptor Agonism/Antagonism Studies

A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated for their antagonistic activity at the serotonin-3 (5-HT₃) receptor. nih.gov The 5-HT₃ receptor is a target for antiemetic drugs used to manage nausea and vomiting. nih.govdrugbank.com

Structure-activity relationship studies revealed that compounds with a 1-azabicyclo[2.2.2]oct-3-yl moiety were more potent than their 8-methyl-8-azabicyclo[3.2.1]oct-3-yl counterparts. nih.gov The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring enhanced pharmacological activity, with the potency order being dimethyl > monomethyl > dihydro. nih.gov Stereochemistry also played a crucial role; compounds with an (S)-1-azabicyclo[2.2.2]octan-3-yl moiety and a (2S)-methyl group on the dihydrobenzofuran ring exhibited higher potency. nih.gov

Among the synthesized compounds, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride demonstrated the highest affinity for 5-HT₃ receptors (Ki = 0.055 nM) and was the most potent antagonist in vivo. nih.gov

Table 2: 5-HT₃ Receptor Binding Affinity of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide Derivatives

| Compound | Basic Moiety | Substitution at Position 2 | Ki (nM) |

| 24 | (S)-1-azabicyclo[2.2.2]oct-3-yl | 2,2-dimethyl | 0.055 nih.gov |

Cannabinoid Receptor 2 (CB2) Agonism

Derivatives of 2,3-dihydrobenzofuran have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.govnih.gov The CB2 receptor is a key component of the endogenous cannabinoid system and is primarily expressed in immune cells and peripheral tissues. drugbank.com Its stimulation is associated with immunomodulatory effects and the suppression of neuroinflammation, making it an attractive therapeutic target for conditions such as neuropathic pain, without the psychoactive side effects linked to the Cannabinoid Receptor 1 (CB1). nih.govnih.gov

In an effort to enhance the drug-like properties of previously identified N-alkyl-isatin acylhydrazone CB2 agonists, researchers designed and synthesized a novel series of 2,3-dihydro-1-benzofuran derivatives. nih.govnih.gov These compounds, featuring an asymmetric carbon atom, were developed to be potent and selective CB2 agonists. nih.govnih.gov Through a multidisciplinary approach that included ligand-steered modeling, specific derivatives were identified as having high potency at the CB2 receptor. nih.gov

For instance, the compound designated MDA7 was found to be highly selective. nih.gov Further investigation involving the separation of its enantiomers revealed that the S enantiomer, MDA104, was the active form. nih.gov Among the series, compounds MDA42 and MDA39 were identified as the most potent agonists for the CB2 receptor. nih.gov Preclinical testing of MDA42 in an animal model of neuropathic pain demonstrated significant activity, comparable to that of MDA7. nih.gov The stimulation of the CB2 receptor by these agonists is believed to suppress the activation of microglial cells, which plays a role in neuroinflammation and pain. nih.gov

| Compound | Key Finding | Reference |

|---|---|---|

| MDA7 | Highly selective for CB2 receptor. | nih.gov |

| MDA104 (S enantiomer of MDA7) | Identified as the active enantiomer. | nih.gov |

| MDA42 | Most potent at CB2; exhibited activity in a neuropathic pain model. | nih.gov |

| MDA39 | Identified as one of the most potent CB2 agonists in the series. | nih.gov |

Glucocorticoid Receptor Modulation

A review of the scientific literature did not yield specific research investigating the direct interaction or modulation of the glucocorticoid receptor by this compound or its closely related derivatives. The development of selective glucocorticoid receptor modulators (SEGRMs) is an active area of research, aiming to separate the anti-inflammatory benefits of glucocorticoids from their adverse metabolic effects. researchgate.net These efforts have largely focused on non-steroidal scaffolds that can selectively favor transrepression mechanisms over transactivation. researchgate.net However, compounds based on the this compound core have not been prominently featured in this specific line of investigation according to the available search results.

Preclinical Efficacy in Disease Models (Mechanistic Focus)

Anti-inflammatory Mechanisms in Cellular and Animal Models

Fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties in both cellular and animal models. sigmaaldrich.commdpi.com These compounds target key pathways in the inflammatory response. sigmaaldrich.com In studies using lipopolysaccharide (LPS)-stimulated macrophages, a cellular model for inflammation, several fluorinated derivatives effectively suppressed the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). sigmaaldrich.com This, in turn, led to a decrease in the secretion of inflammatory mediators, including interleukin-6 (IL-6), nitric oxide (NO), Chemokine (C-C) Ligand 2 (CCL2), and prostaglandin (B15479496) E2 (PGE2). sigmaaldrich.commdpi.com

The efficacy of these compounds is highlighted by their IC50 values, which represent the concentration required to inhibit a biological process by 50%. For the tested derivatives, these values ranged from:

Emerging Research Directions and Future Outlook for 7 Fluoro 2,3 Dihydrobenzofuran

Development of Novel Synthetic Routes for Advanced Fluorinated Dihydrobenzofuran Architectures

The synthesis of dihydrobenzofuran derivatives has evolved significantly, with a modern focus on efficiency, sustainability, and the construction of complex molecular architectures. Recent advancements have moved beyond traditional methods to include innovative strategies that offer greater control and access to diverse structures.

One prominent area of development is the use of photocatalysis. Photo-induced, metal-free methods have been established for synthesizing derivatives like sulfonated 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) precursors under mild conditions. nih.gov Another sophisticated approach involves the dearomatizing 2,3-fluoroaroylation of benzofurans, which utilizes aroyl fluorides as bifunctional reagents. acs.org This reaction, proceeding through cooperative N-heterocyclic carbene (NHC) and photoredox catalysis, allows for the simultaneous formation of both a C-C and a C-F bond, yielding highly functionalized 2,3-difunctionalized dihydrobenzofurans. acs.org

Furthermore, transition-metal-free synthetic pathways are becoming increasingly prevalent. nih.gov These methods include organocatalyzed protocols, such as the use of a Brønsted acid (TfOH) for [4+1] annulation reactions to create dihydrobenzofurans with a quaternary carbon center. nih.gov Other novel strategies involve decarboxylation-cycloetherification of β-ketolactones and stereoselective approaches using pyridine-substituted Merrifield resin. nih.gov These modern synthetic routes are crucial for building libraries of advanced fluorinated dihydrobenzofuran architectures needed for extensive biological screening and drug development. nih.gov

Advanced Computational Design and Prediction of 7-Fluoro-2,3-dihydrobenzofuran Bioactivity

Computational methods are integral to modern drug discovery, enabling the prediction of biological activity and guiding the synthesis of new compounds. For the this compound scaffold, computational tools are used to design derivatives with improved potency and selectivity for specific biological targets.

Techniques such as pharmacophore-based screening, ensemble docking, and molecular dynamics simulations are employed to identify lead inhibitors with novel chemical scaffolds. nih.gov For instance, a combined approach of molecular docking calculations and subsequent biochemical testing has been successfully used to identify 2,3-dihydrobenzofuran (B1216630) derivatives as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, an important target in inflammation and cancer. nih.gov

These computational studies help elucidate the structure-activity relationships (SAR), revealing how specific substitutions on the dihydrobenzofuran ring influence biological effects. For example, in silico ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions can be performed on newly designed fluorinated benzofuran (B130515) derivatives to ensure they possess drug-like properties, such as not violating Lipinski's rule of five and having good intestinal absorption. researchgate.net By predicting the binding modes and affinities of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Exploration of Undiscovered Biological Targets and Signaling Pathways

The 2,3-dihydrobenzofuran core is a "privileged structure," meaning it is capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. nih.gov Researchers are actively exploring new applications for derivatives of this scaffold, including those with fluorination at the 7-position.

One significant area of investigation is in cancer therapy. The dihydrobenzofuran framework has been used to design potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair. acs.orgnih.gov Structure-based design has led to the development of novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives that target the NAD+ binding site of PARP-1. acs.orgresearchgate.net The human protein kinase CK2, another promising cancer target, has also been effectively inhibited by compounds based on a dibenzofuran (B1670420) scaffold, a related chemical structure. acs.org

Beyond cancer, the scaffold is being explored for neurological and inflammatory disorders. For example, 2,3-dihydrobenzofuran derivatives have been designed as inhibitors of the PDE1B enzyme, a target for treating psychological and neurological conditions like schizophrenia. nih.gov Others have been developed as potential inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, which is involved in inflammation. nih.gov The versatility of the dihydrobenzofuran core suggests that many more biological targets and therapeutic applications are yet to be discovered. nih.govrsc.org

Potential for Rational Drug Design and Chemical Probe Development Based on the this compound Core

The this compound scaffold is an excellent platform for rational drug design and the development of chemical probes. Its rigid structure provides a stable framework that can be systematically modified to optimize interactions with a specific biological target. The fluorine atom at the 7-position is particularly valuable, as halogens can form "halogen bonds," which are attractive interactions that can significantly improve binding affinity to a target protein. nih.gov

In the context of rational drug design, researchers have successfully used this core to create libraries of compounds for screening against various diseases. nih.gov A structure-based design strategy, for example, led to the creation of 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as PARP-1 inhibitors. nih.gov In this process, initial lead compounds were modified based on X-ray crystallography data of the target protein, leading to derivatives with significantly improved potency. acs.org The addition of a fluoro group at a position analogous to the 5-position in the dihydrobenzofuran scaffold was found to be well-tolerated and improved activity by 2- to 5-fold. acs.org

This ability to systematically and predictably modify the core structure also makes it ideal for developing chemical probes. These probes are essential tools for studying the function of proteins and exploring biological pathways. By attaching reporter groups or reactive moieties to the dihydrobenzofuran scaffold, researchers can create molecules that specifically label or interact with a target of interest, helping to validate it for future drug development efforts.

Q & A

Basic: What are the optimal synthetic conditions for preparing 7-Fluoro-2,3-dihydrobenzofuran derivatives?

Methodological Answer:

The synthesis typically involves halogenation, cyclization, or functional group interconversion. Key parameters include:

- Temperature control : Reactions often proceed under reflux (e.g., 80–100°C in toluene) to ensure complete cyclization .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are used for nucleophilic substitutions, while ethers (THF) facilitate Grignard or coupling reactions .

- Catalysts : Transition metals (e.g., Cu(OTf)₂) or acid/base conditions (H₂SO₄, NaH) optimize yields .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures purity .

Basic: How are this compound derivatives characterized structurally?

Methodological Answer:

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, with ESI+ detecting [M+H]⁺ ions .

- X-ray crystallography : Resolves stereochemistry in enantiomeric derivatives .

Advanced: How can enantioselective synthesis of 2-aryl-2,3-dihydrobenzofuran scaffolds be achieved?

Methodological Answer:

Cu/SPDO (spirocyclic diphosphine oxide) catalytic systems enable asymmetric [3+2] cycloaddition:

- Catalyst loading : 5–10 mol% Cu(OTf)₂ with chiral SPDO ligands .

- Substrate scope : Electron-deficient aryl aldehydes yield enantiomeric excess (ee) >90% via π-π stacking interactions .

- Reaction monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee .

Advanced: What mechanistic insights explain ring-opening reactions in dihydrobenzofuran systems?

Methodological Answer:

- Acid/base-mediated ring opening : Protonation at the oxygen atom weakens the C–O bond, leading to cleavage (e.g., HBr in acetic acid generates brominated phenols) .

- Reductive opening : Sodium in pyridine reduces the furan ring, forming dihydro intermediates .

- Oxidative coupling : Intramolecular C–H activation (Rh or Pd catalysts) forms fused polycyclic systems .

Data Contradiction: How should researchers address discrepancies in reported yields for dihydrobenzofuran syntheses?

Methodological Answer:

- Parameter optimization : Adjust reaction time (e.g., 12–24 hrs for slow cyclization) or solvent polarity to suppress by-products like over-oxidized species .

- Catalyst screening : Compare Pd(PPh₃)₄ vs. CuI in Sonogashira couplings; the latter may reduce halogen scrambling .

- Replicate with controls : Use deuterated solvents (e.g., DMF-d₇) to track intermediate stability via in-situ NMR .

Advanced: What catalytic methods improve regioselectivity in dihydrobenzofuran functionalization?

Methodological Answer:

- Palladium-mediated cross-coupling : Suzuki-Miyaura reactions with 4-bromo-dihydrobenzofuran derivatives achieve >80% yield for 4-aryl/heteroaryl substitutions .

- Photoredox catalysis : Visible light (450 nm) with Ru(bpy)₃²⁺ enables C–H fluorination at the 7-position .

- Enzyme catalysis : Candida antarctica lipase resolves racemic esters via enantioselective hydrolysis (ee >95%) .

Advanced: How are this compound derivatives evaluated for biological activity?

Methodological Answer:

- Receptor binding assays : Radiolabeled ligand competition (e.g., ³H-8-OH-DPAT for serotonin receptors) quantifies IC₅₀ values .

- Kinetic studies : Surface plasmon resonance (SPR) measures association/dissociation rates for enzyme inhibitors .

- In silico modeling : Docking simulations (AutoDock Vina) predict interactions with α-adrenergic receptors .

Stability: What factors influence the storage stability of this compound derivatives?

Methodological Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorinated aromatic system .

- Moisture control : Use desiccants (silica gel) for hygroscopic derivatives (e.g., boronic acid pinacol esters) .

- Thermal stability : TGA analysis identifies decomposition thresholds (e.g., >150°C for most derivatives) .

Advanced: How are enzymatic methods applied to dihydrobenzofuran chemistry?

Methodological Answer:

- Enantioselective hydrolysis : Candida antarctica lipase B (CAL-B) resolves racemic esters (e.g., 2-carboxy-6-methoxy derivatives) with 80–99% ee .

- Biotransformation : Microbial hydroxylation (Pseudomonas spp.) introduces hydroxyl groups at the 5-position .

- Immobilized enzymes : Lipase on acrylic resin enables recyclability (>5 cycles without activity loss) .

Advanced: What strategies mitigate purification challenges in dihydrobenzofuran synthesis?

Methodological Answer:

- By-product removal : Use scavenger resins (e.g., QuadraPure™ for Pd residues) post-coupling reactions .

- Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) separates diastereomers .

- Crystallization additives : Seed with microcrystalline derivatives to enhance crystal lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.